N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (molecular formula: C₁₆H₁₄N₄O₃S; monoisotopic mass: 342.078661 Da) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-methoxyphenyl group, contributing to its structural uniqueness .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-22-13-6-4-12(5-7-13)18-14(21)10-24-16-20-19-15(23-16)11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCYHXRMQLYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the oxadiazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for cyclization reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or ion channels.
Disruption of Cellular Processes: Interfering with cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar compounds (e.g., CDD-934506) show activity against Mycobacterium tuberculosis .
- Compound 6f : Exhibited potent antimicrobial activity (MIC: 8 µg/mL against S. aureus), attributed to the 4-chlorophenyl and 4-fluorophenyl groups enhancing membrane penetration.
- Compound 6o : Active against E. coli (MIC: 16 µg/mL), with reduced hemolytic toxicity compared to standard drugs.
- N-Phenyl Derivatives : 3,4,5-Trimethoxyphenyl-substituted oxadiazoles showed broad-spectrum antifungal activity (e.g., 80% inhibition against C. albicans).
Anticancer Activity
- Thiadiazole Derivative 7d : Demonstrated exceptional cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM), surpassing 5-fluorouracil (IC₅₀: 2.5 µM). The 2-fluorophenoxy group likely enhances DNA intercalation.
- Triazole Derivatives : Compounds with electron-withdrawing groups (e.g., KA3, KA4) showed moderate anticancer activity via kinase inhibition.
Enzyme Inhibition
- PyrG/PanK Inhibition : CDD-934506 targeted M. tuberculosis enzymes PyrG and PanK, disrupting nucleotide biosynthesis (IC₅₀: <10 µM).
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Nitro (CDD-934506) and chloro (6f) substituents enhance antimicrobial and antitubercular activities by improving target binding .
Methoxy Groups : The 4-methoxyphenyl group in the target compound may improve bioavailability but reduce potency compared to nitro-substituted analogues .
Heterocycle Core : Thiadiazole derivatives (e.g., 7d) show higher cytotoxicity than oxadiazoles, likely due to increased metabolic stability .
Bulkier Substituents : Diphenylmethyl groups () reduce activity, possibly due to steric hindrance limiting target interaction .
Biological Activity
N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, a compound with a complex molecular structure, has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several critical structural components:
- Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Pyridinyl moiety : Known for its role in various pharmacological activities.
- 1,3,4-Oxadiazole ring : Associated with anticancer and antimicrobial properties.
The molecular formula is , with a molecular weight of approximately 326.4 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
-
Anticancer Activity : The 1,3,4-oxadiazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives of this scaffold can inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains. The presence of the pyridine and oxadiazole groups contributes to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
- Anti-inflammatory Effects : Some studies suggest that compounds containing the oxadiazole moiety can exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase and HDAC | |
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Anticancer Screening : A study evaluated the anticancer activity of this compound against various cancer cell lines using standard protocols from the National Cancer Institute (NCI). The results indicated moderate cytotoxicity against leukemia and breast cancer cell lines at concentrations around 10 µM .
- Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was more effective than standard antibiotics at certain concentrations .
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance:
- Hybridization with other pharmacophores has been shown to improve binding affinity to biological targets.
- Molecular docking studies suggest that the compound's unique structure allows for effective interaction with specific enzymes involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
